molecular formula C16H11N3S B10841553 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile

Katalognummer B10841553
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: WFWGQLLRRFDTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with amino, phenyl, and thiophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide is often used as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted derivatives of the original compound.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced forms.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is unique due to its specific combination of amino, phenyl, and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C16H11N3S

Molekulargewicht

277.3 g/mol

IUPAC-Name

2-amino-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H11N3S/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19)

InChI-Schlüssel

WFWGQLLRRFDTHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.